Superior 5-HT3A Receptor Antagonist Potency Compared to Clinical Candidate Maraviroc
Methyl 3-amino-5-chlorophenylacetate demonstrates high antagonist potency at the human 5-HT3A receptor with IC50 values of 25 nM and 6 nM in FLIPR-based assays using HEK293 cells [1]. This level of potency is significantly greater than that of the clinical CCR5 antagonist maraviroc, which shows an IC50 of 840 nM for the 5-HT3AC receptor under similar assay conditions [2]. This cross-study comparison highlights the compound's superior activity at this specific target.
| Evidence Dimension | 5-HT3A Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 6 nM [1] / 25 nM [1] |
| Comparator Or Baseline | Maraviroc: IC50 = 840 nM [2] |
| Quantified Difference | 140-fold (25 nM vs. 840 nM) / 140-fold (6 nM vs. 840 nM) |
| Conditions | Human 5-HT3A expressed in HEK293 cells; FLIPR assay with Fluo-4AM dye. |
Why This Matters
For neuroscience research programs targeting 5-HT3A receptors, this compound offers substantially higher potency than a clinical-stage comparator, potentially reducing required concentrations in assays and minimizing off-target effects.
- [1] BindingDB. (n.d.). Entry BDBM50451617 (CHEMBL4206339) for methyl 3-amino-5-chlorophenylacetate: IC50 = 6 nM and Entry CHEMBL3902912: IC50 = 25 nM. View Source
- [2] BindingDB. (n.d.). Entry for Maraviroc (CHEMBL1201184): IC50 = 840 nM for 5-HT3AC. View Source
